3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOVTAGRMOIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441010 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-95-9 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reaction Pathways for Pyrazolyl Benzonitrile Synthesis
Elucidation of Hydrazone Formation and Subsequent Cyclization Mechanisms
The synthesis of the pyrazole (B372694) ring system often commences with the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of a key intermediate, a hydrazone. ias.ac.in This initial step is a nucleophilic addition of the hydrazine to a carbonyl group, followed by dehydration. In the context of synthesizing pyrazolyl benzonitriles, a plausible pathway involves the reaction of a substituted hydrazine with a β-keto nitrile.
The mechanism proceeds through the initial formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the second electrophilic center, which in this case could be the nitrile group or another carbonyl functionality. This cyclization is often the rate-determining step and is influenced by steric and electronic factors. The final step in the formation of the aromatic pyrazole ring is an elimination reaction, typically of a water molecule, which drives the reaction towards the stable aromatic product. ias.ac.in
Studies have proposed that the cyclization can proceed through different pathways depending on the reaction conditions and the nature of the substrates. For instance, in the Knorr pyrazole synthesis, an acid catalyst protonates the dicarbonyl compound, which is then attacked by the hydrazine. jetir.org The resulting diamine intermediate then undergoes dehydration to form the final pyrazole product. jetir.org Visible light-induced [3+2] cyclization presents another mechanistic pathway, involving radical intermediates. nih.gov
Understanding Catalytic Cycles in Metal-Mediated Pyrazole Syntheses
Metal catalysts, particularly those based on transition metals like palladium, rhodium, nickel, and copper, have been instrumental in developing efficient and regioselective pyrazole syntheses. researchgate.netresearchgate.net The catalytic cycles in these reactions are intricate and often involve several key steps.
For instance, in a palladium-catalyzed synthesis, the cycle might begin with the oxidative addition of an aryl halide to a Pd(0) complex. researchgate.net This is followed by coordination of the other reactants, such as an alkyne and a hydrazine derivative. A series of migratory insertions and reductive eliminations then lead to the formation of the pyrazole ring and regeneration of the Pd(0) catalyst. nih.gov
Rhodium-catalyzed syntheses have also been explored, where the mechanism can involve a [3+2] dipolar cycloaddition. researchgate.net In such cases, the rhodium catalyst facilitates the formation of a metallo-dipole, which then reacts with a dipolarophile to form the pyrazole ring.
Titanium-mediated syntheses offer a different mechanistic route involving the formation of diazatitanacycles. rsc.orgumn.edu Oxidation-induced N-N bond coupling within these metallacycles leads to the pyrazole product. rsc.orgumn.edu Mechanistic studies indicate that the coordination of the oxidant to the titanium center is a critical step in these reactions. rsc.orgumn.edu
A proposed catalytic cycle for a nickel-catalyzed one-pot synthesis of pyrazoles involves the initial condensation of hydrazine, a ketone, and an aldehyde in the presence of a heterogeneous nickel-based catalyst. mdpi.com The catalyst facilitates the various bond formations and can be recycled and reused multiple times. mdpi.com
Role of Solvent Systems and Catalysts in Reaction Optimization
The choice of solvent and catalyst is paramount for optimizing the synthesis of pyrazoles, influencing reaction rates, yields, and regioselectivity. A variety of catalysts have been investigated, ranging from simple acids and bases to complex organometallic compounds and heterogeneous catalysts. researchgate.netresearchgate.net
Solvent polarity can significantly affect the reaction. For instance, polar protic solvents like ethanol (B145695) can facilitate proton transfer steps, which are often involved in hydrazone formation and cyclization. jetir.org In some cases, solvent-free conditions have been employed to develop more environmentally friendly protocols. mdpi.com Ionic liquids have also been used as both the catalyst and the solvent, offering advantages in terms of product yield and catalyst recyclability. mdpi.com
The selection of the catalyst is equally critical. Green catalysts, such as ammonium (B1175870) chloride, have been utilized in Knorr pyrazole synthesis, offering a more sustainable alternative to traditional acid catalysts. jetir.org Heterogeneous catalysts, like nickel-based catalysts, are advantageous due to their ease of separation and reusability. mdpi.com The amount of catalyst used is also a key parameter to optimize, as increasing the catalyst loading can improve yields and reduce reaction times, up to an optimal point. researchgate.netresearchgate.net
Below is a table summarizing the effect of different solvents on the yield of a pyrazole synthesis reaction.
| Entry | Solvent | Yield (%) |
| 1 | Water | 55 |
| 2 | Ethanol | 85 |
| 3 | Acetic Acid | 70 |
| 4 | DMF | 60 |
| 5 | Toluene | 45 |
This is a representative table based on general findings in pyrazole synthesis optimization; specific yields for 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile may vary.
Examination of Electronic Effects and Regioselectivity in Pyrazole Formation
The regioselectivity of pyrazole formation is a significant challenge, especially when using unsymmetrical starting materials. The electronic properties of the substituents on the reactants play a crucial role in directing the cyclization and determining the final regioisomer.
In reactions involving β-keto nitriles, the relative electrophilicity of the carbonyl carbon and the nitrile carbon influences the initial attack of the hydrazine. Electron-withdrawing groups on the benzonitrile (B105546) moiety can enhance the electrophilicity of the nitrile carbon, potentially influencing the cyclization pathway. Conversely, electron-donating groups can have the opposite effect.
Studies have shown that in multicomponent reactions for pyrazole synthesis, the presence of electron-withdrawing substituents on the aromatic aldehydes generally leads to higher yields compared to electron-donating substituents. mdpi.com This suggests that the electronic nature of the substituents directly impacts the rate and efficiency of the reaction.
The inherent electronic properties of the pyrazole ring itself also influence its functionalization. The C-5 position of the pyrazole ring is electrophilic, making the C-5 proton the most acidic. researchgate.net This inherent reactivity can be exploited in late-stage functionalization reactions. researchgate.net
The table below illustrates the impact of electronic effects of substituents on the yield of pyrazole synthesis.
| Substituent on Aldehyde | Electronic Effect | Yield (%) |
| -NO2 (para) | Electron-withdrawing | 90 |
| -Cl (para) | Electron-withdrawing | 85 |
| -H | Neutral | 80 |
| -CH3 (para) | Electron-donating | 75 |
| -OCH3 (para) | Electron-donating | 70 |
This is a representative table based on general findings; specific yields for this compound synthesis may differ.
Applications in Medicinal Chemistry and Biological Sciences
Pyrazole-Benzonitrile Scaffolds in Contemporary Drug Discovery and Development
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands that interact with a wide range of biological targets. nih.govconnectjournals.com This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key component in numerous approved drugs. tandfonline.comnih.govnih.gov Its metabolic stability is a significant factor in its increasing prevalence in newly developed pharmaceuticals. nih.gov
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govnih.govorientjchem.org The combination of a pyrazole ring with a benzonitrile (B105546) group creates a unique molecular architecture that has been a focal point in the development of novel therapeutic agents. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The benzonitrile group can participate in various molecular interactions, further enhancing the drug-like properties of these compounds.
The versatility of the pyrazole-benzonitrile scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological profile of these molecules to achieve higher potency and selectivity for specific biological targets. connectjournals.com This adaptability has made pyrazole-benzonitrile derivatives a subject of intense research in the quest for new and more effective treatments for a variety of diseases.
Biological Activity Spectrum of Pyrazole-Benzonitrile Derivatives
The inherent biological activity of the pyrazole ring system is well-documented, with derivatives exhibiting a wide array of therapeutic effects. orientjchem.orgrsc.orgnih.gov When combined with a benzonitrile moiety, this activity can be further modulated and enhanced. nih.govmdpi.com Research has shown that pyrazole-benzonitrile derivatives possess significant antimicrobial and anticancer properties, making them promising candidates for further investigation in these fields. researchgate.netresearchgate.netorientjchem.org
The rise of multidrug-resistant bacteria presents a major challenge to global health. globalresearchonline.net Pyrazole derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents. orientjchem.orgbiointerfaceresearch.comresearchgate.net The incorporation of a benzonitrile group can contribute to the antibacterial potency of these molecules.
Methicillin-resistant Staphylococcus aureus (MRSA) is a particularly dangerous pathogen due to its resistance to many common antibiotics. nih.gov Several studies have highlighted the potential of pyrazole-based compounds in combating MRSA. nih.govresearchgate.netresearchgate.netekb.eg Aniline-derived pyrazole compounds, for instance, have shown selective and potent activity against MRSA. tandfonline.comnih.gov
Research into pyrazole derivatives has identified specific structural features that contribute to their anti-MRSA activity. For example, certain alkynylphenylpyrazole derivatives containing an azetidine (B1206935) moiety have demonstrated moderate antibacterial activity against MRSA. ekb.eg Another study found that a dipyrazolylbenzene derivative exhibited significant antibacterial activity against MRSA. nih.gov Furthermore, pyrazole-derived hydrazones have also shown potent anti-MRSA effects. acu.edu.in These findings underscore the potential of the pyrazole scaffold in the development of new antibiotics to treat MRSA infections.
| Compound Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Alkynylphenylpyrazole with azetidine moiety | MRSA | Moderate antibacterial activity | ekb.eg |
| Dipyrazolylbenzene derivative | MRSA | Highest antibacterial activity in its class | nih.gov |
| Pyrazole-derived hydrazones | MRSA | Potent activity with low MIC values | acu.edu.in |
| Aniline-derived pyrazoles | MRSA | Selective and potent activity | tandfonline.comnih.gov |
Pyrazole derivatives are a significant class of compounds in cancer research due to their ability to target various pathways involved in tumor growth and proliferation. nih.govmdpi.comijnrd.orgresearchgate.net They have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and differentiation. mdpi.comjapsonline.com The pyrazole-benzonitrile scaffold has been specifically explored for its potential in developing novel anticancer agents. mdpi.comorientjchem.org
A number of studies have demonstrated the ability of pyrazole-benzonitrile derivatives to inhibit the growth of various cancer cell lines. mdpi.comijnrd.org For instance, certain pyrazole derivatives have shown potent activity against human breast cancer (MCF-7), human erythroleukemia (K562), and human lung cancer (A549) cells. nih.govmdpi.com In one study, a specific pyrazole compound, 5b, was found to be 5- to 35-fold more potent than the established anticancer agent ABT-751 in inhibiting the proliferation of A549 and K562 cells. nih.govmdpi.com
Another research effort focused on pyrazole carbohydrazide (B1668358) and acetohydrazide derivatives, which exhibited strong anticancer activity against a kidney cancer cell line. nih.gov Furthermore, pyrazole derivatives have also shown efficacy against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. nih.gov These findings highlight the broad-spectrum antiproliferative potential of the pyrazole-benzonitrile scaffold.
| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5b | K562 (human erythroleukemia) | 0.021 | nih.gov |
| A549 (human lung cancer) | 0.69 | ||
| Compound 1 (Arylhydrazono-pyrazole) | HCT-116 (colorectal carcinoma) | 4.2 | nih.gov |
| HepG2 (hepatocellular carcinoma) | 4.4 | ||
| MCF-7 (breast cancer) | 17.8 |
Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. daneshyari.comresearchgate.net Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.comnih.govmdpi.com
One notable example is the pyrazole derivative 5b, which was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. nih.govmdpi.com This compound was shown to inhibit tubulin polymerization in a concentration-dependent manner. nih.gov The ability of pyrazole-benzonitrile derivatives to interfere with microtubule dynamics represents a key mechanism for their anticancer activity and provides a promising avenue for the development of new chemotherapeutic agents. nih.govmdpi.com
Antineoplastic and Anticancer Potential
Cytochrome P450 CYP121A1 Inhibition
Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of substances. CYP121A1, an essential enzyme in Mycobacterium tuberculosis, has emerged as a promising target for the development of new anti-tubercular agents. Research into small molecule inhibitors has highlighted the potential of aryl-substituted pyrazoles.
A study investigating biaryl-pyrazole derivatives explored their binding affinity to CYP121A1. nih.govresearchgate.net One such compound, 4-(4-((1H-Imidazol-1-yl)methyl)-1-phenyl-1H-pyrazol-3-yl)benzonitrile, demonstrated notable interaction with the enzyme. nih.gov This compound is structurally relevant to the pyrazole-benzonitrile core. Using UV-visible optical titrations, the binding affinity (KD) of this and related compounds was determined. The results indicated that these molecules typically coordinate to the heme iron of the enzyme, inducing a Type II spectral shift, which is characteristic of inhibitor binding. nih.gov
Computational docking studies and binding affinity assays suggest that these inhibitors bind indirectly to the heme iron, possibly through interstitial water molecules. researchgate.net This binding is stabilized by interactions with key amino acid residues within the enzyme's active site, including Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. researchgate.net This binding mode is comparable to that of the established antifungal drug fluconazole. nih.gov
| Compound Series | Derivative Example | Binding Affinity (KD) in µM | Observed Heme Shift |
|---|---|---|---|
| Imidazole Derivatives | (1,3-Diphenyl)-4-((1,3-imidazol-1-yl)methyl)-1H-pyrazole | 2.63 ± 0.19 | Type II |
| Imidazole Derivatives | 4-((1H-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 4.16 ± 0.47 | Type II |
| Imidazole Derivatives | 4-((1H-Imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | 11.35 ± 0.94 | Type II |
Anti-inflammatory Response Modulation
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. sciencescholar.us The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used clinically for the treatment of inflammation and pain. nih.gov The anti-inflammatory mechanism of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.govnih.gov
Numerous studies have demonstrated the potent anti-inflammatory effects of novel pyrazole derivatives in preclinical models. In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, pyrazole compounds have been shown to significantly reduce swelling. For instance, certain pyrazoline derivatives demonstrated a higher percentage of edema inhibition than the standard drug indomethacin (B1671933). nih.govresearchgate.net Other research has shown that specific pyrazole derivatives can reduce edema by 65–80%. ijpsjournal.com The anti-inflammatory activity is often linked to the substitution pattern on the pyrazole ring. nih.gov
| Compound Type | Test Model | Observed Effect | Reference Compound |
|---|---|---|---|
| Pyrazolone Derivative (PYZ2) | Carrageenan-induced paw edema | 51.02% inhibition at 4h | Indomethacin (54.08%) researchgate.net |
| 1,5-Diaryl pyrazole Derivative | Carrageenan-induced paw edema | 39% edema inhibition | Celecoxib (82%) nih.gov |
| Carboxyphenylhydrazone Derivative (N7) | Cotton granuloma test | 1.13 relative activity | Celecoxib nih.gov |
Other Documented Therapeutic Applications of Pyrazole-Benzonitrile Derivatives
Beyond enzyme inhibition and anti-inflammatory effects, the pyrazole core is integral to compounds with a wide range of therapeutic applications.
Pyrazole derivatives have shown considerable potential as antiviral agents, with activity reported against a diverse array of viruses. researchgate.net Research has explored their efficacy against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and various influenza strains. nih.gov
Specific pyrazole derivatives have been synthesized and tested against particular viral targets. For example, a series of 4-substituted pyrazole derivatives were evaluated for their ability to protect against the Newcastle disease virus (NDV). In these studies, certain hydrazone and thiazolidinedione derivatives of pyrazole provided up to 100% protection in preclinical models. nih.gov In another study, a diarylpyrazolyl-substituted quinoline (B57606) compound demonstrated potent inhibitory activity against Dengue virus type 2 (DENV-2), with an IC₅₀ value significantly lower than that of the reference drug ribavirin. nih.gov The broad-spectrum activity of pyrazole-containing systems makes them a versatile scaffold for the development of new antiviral therapies. nih.gov
| Compound Class | Viral Target | Activity Metric | Result |
|---|---|---|---|
| Pyrazole-hydrazone derivative | Newcastle Disease Virus (NDV) | Protection Percentage | 100% nih.gov |
| Diarylpyrazolyl-substituted quinoline | Dengue Virus 2 (DENV-2) | IC₅₀ | 0.81 µM nih.gov |
| Pyrrolo-pyrazole hybrid | HIV-1 | EC₅₀ | 3.98 µM mdpi.com |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Respiratory Syncytial Virus (RSV) | EC₅₀ | 5–28 μM mdpi.com |
The pyrazole moiety is also present in compounds investigated for the management of diabetes mellitus. nih.gov These derivatives can exert their antihyperglycemic effects through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov
A novel pyrazolobenzothiazine derivative, for instance, showed potent inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively. nih.gov In vivo studies in diabetic mouse models confirmed its efficacy, showing a significant reduction in fasting blood glucose levels. nih.gov Other pyrazole derivatives have been identified as agonists of G-protein coupled receptors like GPR142, which are involved in stimulating insulin (B600854) secretion. mdpi.com The diversity of mechanisms highlights the adaptability of the pyrazole scaffold in designing new antidiabetic agents. nih.gov
| Compound Type | Target/Model | Activity Metric | Result |
|---|---|---|---|
| Pyrazolobenzothiazine derivative | α-glucosidase | IC₅₀ | 3.91 µM nih.gov |
| Pyrazolobenzothiazine derivative | α-amylase | IC₅₀ | 8.89 µM nih.gov |
| Amino-pyrazole-phenylalanine carboxylic acid | Human GPR142 | EC₅₀ | 0.052 µM mdpi.com |
The analgesic effects of pyrazole derivatives are often studied in conjunction with their anti-inflammatory properties, as pain is a primary symptom of inflammation. nih.govrjpbr.com The mechanism of action is frequently linked to the inhibition of prostaglandin (B15479496) synthesis. nih.gov
Preclinical assessments using models such as the hot plate test and the p-benzoquinone-induced writhing test are commonly used to evaluate the central and peripheral analgesic activity of these compounds. researchgate.net Studies have shown that pyrazole derivatives with significant anti-inflammatory activity also tend to exhibit potent analgesic effects. rjpbr.comresearchgate.net For example, a novel pyrazole derivative, FR140423, not only reduced inflammation but also demonstrated anti-hyperalgesic effects in a yeast-induced hyperalgesia model that were five-fold more potent than indomethacin. researchgate.net
Certain pyrazole derivatives have been investigated for their potential to lower blood pressure. nih.gov The proposed mechanisms can vary, with some compounds acting as vasodilators, potentially through the blockade of calcium channels. researchgate.net
For example, a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was shown to reduce mean arterial pressure in spontaneously hypertensive rats. Its effects were linked to an endothelium-dependent relaxation of aortic rings, involving the nitric oxide/cGMP pathway. nih.gov Other research has focused on 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, which have demonstrated significant antihypertensive activity in animal models when compared to the established drug clonidine. nih.gov These findings suggest that the pyrazole scaffold can be a valuable template for the development of novel antihypertensive agents.
Antidepressant Activity
The pyrazole and its dihydro derivative, pyrazoline, are scaffolds of considerable interest in the development of novel treatments for central nervous system disorders, including depression. minia.edu.egglobalresearchonline.net A number of pyrazole derivatives have been synthesized and evaluated for their potential antidepressant effects, often showing promising results in preclinical models. nih.govbanglajol.info
Research has shown that compounds containing the pyrazole or pyrazoline nucleus can exhibit significant antidepressant-like activity in established screening models such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). minia.edu.egnih.govbanglajol.info In these tests, a reduction in the duration of immobility is indicative of potential antidepressant efficacy. For instance, certain novel pyrazoline derivatives have demonstrated activity comparable to or even exceeding that of reference drugs like imipramine (B1671792) and fluoxetine. minia.edu.egnih.gov
One of the proposed mechanisms for the antidepressant action of some pyrazole derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A. nih.govnih.gov MAO-A is responsible for the breakdown of key neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition can lead to an increase in their synaptic availability, which is a common strategy for treating depression. The structural features and tautomeric forms of the pyrazole ring are considered crucial for its interaction with the active site of the MAO enzyme. frontiersin.org
While direct studies on the antidepressant activity of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile are not extensively detailed in the available literature, the consistent and potent activity observed in structurally related compounds suggests that this scaffold is a promising foundation for the design of new antidepressant agents.
Table 1: Antidepressant Activity of Selected Pyrazole/Pyrazoline Derivatives
| Compound Type | Screening Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Triazolo-pyrazoline derivatives | Forced Swimming Test, Tail Suspension Test | Significant antidepressant activity compared to fluoxetine. nih.gov | Not specified. |
| Substituted Pyrazolines | Forced Swimming Test, Tail Suspension Test | Moderate antidepressant activity. banglajol.info | Not specified. |
| Various Pyrazole derivatives | Forced Swimming Test | Marked reduction in immobility time, some twice as active as imipramine. minia.edu.eg | Not specified. |
| 1-Thiocarbamoyl-3-phenyl-5-pyrrolyl-pyrazoline derivatives | Biochemical Assay | High inhibitory activity against MAO-A and MAO-B isoforms. nih.gov | Monoamine Oxidase Inhibition. nih.gov |
Androgen Receptor Antagonism for Disease Treatment
The androgen receptor (AR) is a critical target in the treatment of prostate cancer, as its signaling pathway drives the growth and progression of the disease. nih.gov The development of AR antagonists is a primary therapeutic strategy. researchgate.net The pyrazole scaffold has emerged as a promising framework for the design of novel AR antagonists.
A study focused on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, which are close structural analogs of this compound, demonstrated their potential as AR antagonists. nih.gov These compounds were evaluated for their ability to inhibit the proliferation of androgen-sensitive prostate cancer cells (LNCaP) and to suppress the expression of the prostate-specific antigen (PSA), a key gene regulated by the AR. nih.govepa.gov
Several compounds from this series displayed potent antiproliferative activity against LNCaP cells and significantly downregulated PSA expression. nih.gov For instance, compound 10e from the study (4-fluoro-N-((3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methyl)aniline) was particularly effective, showing selective inhibition of LNCaP cell growth with an IC50 value of 18 µM and a PSA downregulation rate of 46%. nih.gov This activity was superior to that of the initial lead compound, highlighting the therapeutic potential of this pyrazole chemotype. The findings suggest that the 1-methyl-pyrazol-5-yl benzonitrile core is a viable scaffold for developing new treatments for prostate cancer. nih.govnih.gov
Table 2: In Vitro Activity of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as AR Antagonists
| Compound | LNCaP Cell Proliferation IC50 (µM) | PSA Downregulation (%) |
|---|---|---|
| Lead Compound T3 | > 50 | 29 |
| Compound 10a | > 50 | 25 |
| Compound 10c | 24 | 35 |
| Compound 10e | 18 | 46 |
| Compound 10f | 21 | 41 |
Data sourced from a study on 3-(4-fluorophenyl)-1H-pyrazole derivatives, which are structural analogs of the subject compound. nih.gov
Molecular Mechanism of Action Studies
Interaction with Specific Molecular Targets
The pyrazole scaffold is a versatile pharmacophore capable of forming key interactions within the binding sites of various proteins and enzymes. nih.govnih.gov In the context of cancer therapy, pyrazole derivatives are well-known inhibitors of protein kinases. nih.govtandfonline.com The pyrazole ring can act as an adenine-mimetic, establishing critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain, which is essential for inhibitory activity. nih.gov
For its potential role in prostate cancer, the primary molecular target would be the Androgen Receptor. nih.govnih.gov As an antagonist, this compound or its derivatives would bind to the AR, likely at the ligand-binding domain, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone. semanticscholar.org This interaction blocks the conformational changes required for receptor activation and subsequent downstream signaling that promotes tumor growth. nih.gov
In relation to antidepressant activity, a key molecular target for pyrazole derivatives is the enzyme Monoamine Oxidase A (MAO-A). nih.gov Inhibition of this enzyme prevents the degradation of neurotransmitters, leading to the alleviation of depressive symptoms.
Enzyme and Receptor Activity Modulation
The interaction of pyrazole derivatives with their molecular targets leads to the modulation of enzyme or receptor activity.
Receptor Modulation : In the case of Androgen Receptor antagonism, the binding of a pyrazole-based compound competitively inhibits the binding of natural androgens. semanticscholar.org This blockade prevents the receptor's nuclear translocation, its binding to androgen response elements on DNA, and the transcription of target genes like PSA, ultimately leading to an anti-proliferative effect in androgen-dependent cancer cells. nih.gov
Enzyme Modulation : As inhibitors of enzymes like MAO-A, pyrazole compounds block the catalytic site, preventing the substrate (e.g., serotonin) from being metabolized. nih.gov Similarly, pyrazole derivatives have been shown to inhibit other enzymes such as cyclooxygenase (COX), which is relevant for anti-inflammatory activity, and various protein kinases involved in cell signaling pathways. nih.govnih.gov The nature of the pyrazole core facilitates binding to the active site, leading to potent and often selective enzyme inhibition. nih.gov
Involvement in Electron Transfer Processes within Cellular Pathways
Detailed studies specifically implicating this compound or closely related medicinal pyrazole analogs in electron transfer processes within cellular pathways as a primary mechanism of their therapeutic action are not extensively covered in the reviewed scientific literature. The principal mechanisms of action for their major therapeutic applications, such as AR antagonism and MAO inhibition, are typically described through direct receptor binding and competitive enzyme inhibition, respectively, rather than through modulation of cellular electron transport chains.
Structure-Activity Relationship (SAR) Studies and Lead Compound Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.govmdpi.com
The pyrazole ring is considered a functional lead compound for designing new pharmacologically potent agents. spast.org SAR studies on pyrazole-based androgen receptor antagonists have revealed several key structural features that govern activity. Analysis of 3-phenylpyrazole derivatives showed that substitutions on both the pyrazole and phenyl rings are crucial. researchgate.netnih.gov For example, in the series of 3-(4-fluorophenyl)-1H-pyrazole AR antagonists, the presence and position of substituents on an aniline (B41778) moiety attached to the pyrazole core significantly impacted antiproliferative activity and PSA downregulation. nih.gov The introduction of a fluorine atom on the phenyl ring attached to the pyrazole was a key feature of the series, and further modifications were explored to enhance potency. nih.gov
General SAR principles for pyrazole derivatives often highlight the importance of:
N1-Substitution : The substituent on the N1 position of the pyrazole ring can profoundly influence binding affinity and selectivity. For instance, a methyl group, as in the title compound, is a common feature in many active pyrazole derivatives. nih.gov
C3-Substitution : The group at the C3 position, often an aryl or substituted aryl ring, is critical for interaction with the target protein and can be modified to improve properties like lipophilicity and binding. nih.gov
C5-Substitution : The group at the C5 position is a key point for derivatization to establish further interactions within the binding pocket or to attach linkers to other functional moieties. researchgate.net
The development of lead compounds frequently begins with a pyrazole scaffold identified through screening or rational design. nih.govresearchgate.net This initial hit is then systematically modified based on SAR data to create analogs with improved efficacy and drug-like properties. This optimization process has successfully led to the development of numerous clinical candidates and marketed drugs, underscoring the value of the pyrazole scaffold in modern drug discovery. tandfonline.com
Elucidation of Pharmacophoric Features and Binding Modes
The pharmacophoric features of pyrazole derivatives are centered around the pyrazole core, which can act as both a hydrogen bond donor and acceptor. The substituents on the pyrazole ring play a critical role in modulating the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its binding affinity and selectivity for a specific biological target.
Research into a series of phenyl pyrazole derivatives has shed light on their structure-activity relationships (SAR). For instance, in the development of inverse agonists for the 5-hydroxytryptamine2A (5-HT2A) receptor, the pyrazole ring is a central component. nih.gov Molecular modeling and docking studies are instrumental in understanding how these compounds orient themselves within the active site of a target protein. For example, in the case of cyclooxygenase-2 (COX-2) inhibitors, docking studies have helped to predict the binding modes and orientation of pyrazole-based compounds within the ATP binding site of the enzyme. nih.gov
The key pharmacophoric elements often include:
The Pyrazole Ring: The nitrogen atoms can form hydrogen bonds with amino acid residues in the target protein's active site.
Substituents at N-1: The methyl group in this compound, for example, influences the molecule's conformation and can engage in hydrophobic interactions. N-substitution with different lipophilic moieties can result in significant changes in activity. nih.gov
Substituents at C-3 and C-5: The aryl groups attached to the pyrazole ring, such as the benzonitrile group, are crucial for establishing interactions, often within hydrophobic pockets of the target protein. nih.govresearchgate.net The nature and substitution pattern of these aryl rings are critical for both potency and selectivity. nih.govresearchgate.net
Docking studies on pyrazole-based inhibitors targeting metalloproteases like meprin α and β have shown that the aryl moieties at positions 3 and 5 of the pyrazole ring likely target the S1 and S1′ pockets of the enzyme's active site. nih.govresearchgate.net The ability to modify these substituents allows for the fine-tuning of interactions to achieve desired inhibitory profiles.
Design of Novel Pyrazole Derivatives for Enhanced Bioactivity
The structural framework of this compound is a valuable starting point for the design of new therapeutic agents. nih.gov Medicinal chemists systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. nih.gov
One notable example is the development of APD791, a highly selective 5-HT2A receptor inverse agonist, which originated from a phenyl pyrazole series. The optimization process involved modifying substituents to enhance aqueous solubility, antiplatelet activity, and metabolic stability while reducing off-target effects. nih.gov
The synthesis of novel pyrazole derivatives often involves established chemical reactions like the Knorr pyrazole synthesis or Claisen-Schmidt condensation, allowing for the introduction of diverse functional groups. nih.govhanyang.ac.kr These synthetic strategies enable the exploration of a wide chemical space to identify compounds with improved biological activity. For instance, various pyrazole derivatives have been designed and synthesized as selective inhibitors of JNK3, a target for neurodegenerative diseases, by modifying the alkyl and aryl groups on the pyrazole core. hanyang.ac.krjmu.edu
The following table summarizes the design strategies and resulting bioactivity of selected novel pyrazole derivatives, illustrating the versatility of this scaffold.
| Parent Scaffold/Starting Material | Modification Strategy | Target/Application | Resulting Bioactivity | Reference |
| Phenyl Pyrazole Series | Optimization of aryl substituents and side chains | 5-HT2A Receptor Inverse Agonist (Antithrombotic) | Discovery of APD791 with an IC50 of 8.7 nM for inhibiting serotonin-amplified human platelet aggregation. | nih.gov |
| Pyrazole-4-carboxaldehyde | Cyclocondensation with various reagents to form fused heterocyclic systems | Anti-inflammatory (COX-2 inhibition) | Compound 6b showed higher potency (% inhibition of edema) than standard drugs indomethacin and celecoxib. | nih.gov |
| 3-Alkyl-5-aryl-1H-pyrazole | Introduction of a pyrimidyl group at N-1 and various side chains | JNK3 Inhibitor (Neurodegenerative Diseases) | Compound 8a exhibited an IC50 value of 227 nM against JNK3 with high selectivity. | jmu.edu |
| 3,5-Diphenylpyrazole | Variation of substituents on the phenyl rings and at the N-1 position | Meprin α and β Inhibitors | Identified potent pan-meprin inhibitors and highly active inhibitors of meprin α with superior selectivity over meprin β. | nih.gov |
| 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranoside | Altering substituents at the 5-position of the pyrazole ring and on the phenyl ring | SGLT1 Inhibitors (Postprandial Hyperglycemia) | Identified a series of potent and selective SGLT1 inhibitors. | researchgate.net |
These examples underscore the importance of the pyrazole core as a privileged scaffold in medicinal chemistry. nih.gov By strategically modifying the substituents around the central pyrazole ring, researchers can develop novel compounds with enhanced bioactivity and tailored pharmacological profiles for a wide array of diseases. globalresearchonline.netjmchemsci.com
Catalytic Applications of Pyrazole Containing Benzonitrile Ligands
Homogeneous Catalysis Utilizing Protic Pyrazole (B372694) Complexes
Protic pyrazoles, which feature an N-H group, are particularly effective in homogeneous catalysis due to their ability to engage in proton-responsive behavior. nih.gov When a protic pyrazole-containing ligand coordinates to a metal center, the acidity of the N-H proton is significantly increased. nih.gov This feature allows the ligand to act as more than just a spectator, actively participating in the catalytic cycle.
In many catalytic systems, especially those involving pincer-type ligands, the deprotonation of the pyrazole N-H group to form a pyrazolato species is a key step. nih.gov This transformation can modify the electronic properties of the metal center, influencing its reactivity. Protic pyrazole complexes, particularly with ruthenium, have been extensively studied in reactions like transfer hydrogenation, where the N-H group is crucial for the catalytic activity. rsc.orgdicp.ac.cn The ability of the ligand to be reversibly protonated and deprotonated provides a pathway for metal-ligand cooperation, which is essential for efficient catalysis. nih.gov
Catalytic Hydration of Benzonitrile (B105546) Facilitated by Pyrazole Ruthenium Complexes
The hydration of nitriles to amides is a fundamental transformation in organic synthesis, providing a direct route to valuable chemical intermediates and products. Metal complexes, particularly those of ruthenium, are known to catalyze this reaction under mild conditions. The incorporation of pyrazole-based ligands can enhance the efficacy of these catalysts.
A protic pyrazole ligand coordinated to a ruthenium center can facilitate the hydration of benzonitrile through a cooperative mechanism. researchgate.net The Lewis acidic metal center activates the nitrile group by coordination, making it more susceptible to nucleophilic attack by water. The adjacent pyrazole N-H group can then act as a proton shuttle, assisting in the delivery of a proton to the nitrile nitrogen, thereby facilitating the formation of the amide product. While specific data for 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile complexes are not detailed in extensive literature, the performance of related protic pyrazole ruthenium systems underscores their potential in this transformation.
Table 1: Representative Catalytic Hydration of Nitriles by Ruthenium Complexes
| Catalyst | Substrate | Conversion (%) | Time (h) | Ref. |
|---|---|---|---|---|
| [RuCl₂(PTA)₄] | Benzonitrile | 87 | 5 | rsc.org |
| [Ru₂(μ-Cl)₃(CAP)₆]Cl + 2 CAP | Benzonitrile | >99 | 5 | rsc.org |
This table presents data for analogous ruthenium complexes to illustrate catalytic performance in nitrile hydration. PTA = 1,3,5-triaza-7-phosphaadamantane, CAP = 1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane.
Investigating the Role of the Pyrazole N-H Group in Acid-Base Catalysis and Metal-Ligand Cooperation
The N-H group in protic pyrazole ligands is a cornerstone of their catalytic utility, enabling sophisticated mechanisms involving metal-ligand cooperation (MLC). numberanalytics.com This synergistic interaction between the metal and the ligand allows for the activation of substrates through pathways that are inaccessible to either component alone. numberanalytics.comnih.gov
In transfer hydrogenation of ketones, for example, the reaction is believed to proceed through an "outer-sphere" mechanism. Here, a metal-hydride and the ligand's N-H proton are transferred concertedly to the carbonyl substrate via a six-membered transition state. dicp.ac.cnnih.gov This bifunctional activation is significantly more efficient than pathways relying solely on the metal center.
Furthermore, the pyrazole N-H group can act as an internal acid-base catalyst. nih.gov In the catalytic disproportionation of hydrazine (B178648), for instance, one pyrazole N-H group can promote the cleavage of the N-N bond through hydrogen bonding, while a second N-H group on the same pincer ligand can facilitate the substitution of ligands at the metal center. nih.gov Theoretical and experimental studies have shown that this cooperative action is vital, as N-methylated (non-protic) analogues of these ligands often exhibit drastically reduced catalytic activity. nih.govrsc.org
Development of Asymmetric Catalysis with Pyrazole-Based Ligands
The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Pyrazole-containing scaffolds have been successfully incorporated into various chiral ligand designs to induce high levels of stereocontrol in metal-catalyzed reactions. rsc.orgresearchgate.net
Ligands that combine a pyrazole unit with another chiral directing group, such as an oxazoline (B21484) (PyOx-type ligands) or within a chiral NNN pincer framework, have proven effective. dicp.ac.cnrsc.org Ruthenium(II) complexes bearing chiral pyrazolyl-pyridyl-oxazolinyl ligands have demonstrated high activity and selectivity in the asymmetric transfer hydrogenation of ketones. dicp.ac.cn The presence of the pyrazolyl N-H functionality in these catalysts is often crucial for achieving high catalytic efficiency, once again highlighting the principle of metal-ligand cooperation. dicp.ac.cn The stereogenic center on the oxazoline ring, in close proximity to the metal center, effectively controls the facial selectivity of the hydride transfer to the prochiral ketone, leading to the formation of one enantiomer of the alcohol product in excess.
Table 2: Asymmetric Transfer Hydrogenation of Ketones with a Chiral Pyrazole-Ruthenium Catalyst
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 97 (S) |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98 (S) |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 95 (S) |
Data represents the performance of a specific chiral Ru(II) NNN complex containing a pyrazolyl-pyridyl-oxazolinyl ligand. Conditions: 0.1 M ketone in isopropanol, [iPrOK]/[catalyst] = 10, 30°C. Adapted from reference dicp.ac.cn.
Potential of Pyrazole-Triazole Hybrid Ligands in Catalytic Applications
Combining different heterocyclic rings into a single ligand framework is a promising strategy for developing novel catalysts with unique properties. Pyrazole-triazole hybrid ligands merge the coordination chemistry of both a pyrazole and a 1,2,4-triazole (B32235) ring system. nih.gov This combination can lead to ligands with multiple coordination sites, capable of forming mononuclear or polynuclear metal complexes. nih.govresearchgate.net
The resulting complexes have shown potential in various catalytic applications, including oxidation reactions. rsc.org For example, copper complexes with pyrazole-functionalized triazopentadiene ligands have been used as catalysts for the peroxidative oxidation of styrene. rsc.org The catalytic activity is influenced by the coordination geometry around the metal ion, which is dictated by the hybrid ligand. The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties, which can in turn be used to optimize the performance of the resulting catalyst for a specific chemical transformation. researchgate.net Research in this area continues to explore the synergistic effects of combining these two important N-heterocycles in the design of advanced catalysts.
Advanced Materials Science Applications of Pyrazole Benzonitrile Systems
Optoelectronic Properties of Pyrazole (B372694) Derivatives
The field of advanced materials science has identified pyrazole derivatives as a significant class of compounds for optoelectronic applications. Their utility is rooted in their noteworthy photophysical properties, which often include high fluorescence quantum yields and considerable thermal stability. researchgate.netnih.gov These characteristics make them versatile candidates for various roles within electronic devices. Specifically, pyrazole and its derivatives, particularly pyrazolines, have been extensively explored as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net In this context, they are often employed as blue-light emitters, addressing a critical need for stable and efficient materials in this portion of the spectrum for full-color displays. nih.gov
The molecular architecture of pyrazole derivatives allows for a high degree of tunability. By strategically introducing different functional groups onto the pyrazole ring, researchers can modify the electronic properties and, consequently, the emission characteristics of the molecule. nih.gov This modular design is advantageous for developing materials with specific functionalities. For instance, pyrazole-containing compounds have been utilized not only as emitters but also as hole-transporting materials in OLEDs, showcasing their adaptability. researchgate.net The inherent electron-rich nature and redox behavior of the pyrazole moiety contribute to these charge transport capabilities. researchgate.net While specific optoelectronic data for 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile are not detailed in the available literature, the established properties of the broader pyrazole family suggest its potential as a foundational structure for new optoelectronic materials.
Supramolecular Chemistry and Functional Material Development
The construction of complex, functional materials from pyrazole-benzonitrile systems is heavily reliant on the principles of supramolecular chemistry. This branch of chemistry focuses on the assembly of molecules through non-covalent interactions, which govern the spontaneous organization of individual molecular units into larger, well-defined architectures.
Development of Pyrazole-Based Sensors and Catalysts
The ability of pyrazole derivatives to act as chelating ligands for metal atoms is a cornerstone of their application in sensor and catalyst development. nih.gov The nitrogen donor sites in the pyrazole ring can coordinate with a wide range of metal ions, and this interaction can be harnessed to create highly selective and sensitive chemosensors. nih.govrsc.org The binding of a target metal ion to a pyrazole-based sensor molecule often induces a measurable change in its photophysical properties, such as a shift in color (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). nih.govnih.gov This response allows for the qualitative and quantitative detection of specific cations. semanticscholar.org
In the realm of catalysis, pyrazole-based ligands are instrumental in forming transition metal complexes that exhibit significant catalytic activity. researchgate.net These complexes have been successfully employed in a variety of chemical transformations, including carbon-carbon coupling reactions and ring-opening polymerization. researchgate.netrsc.org The electronic properties of the pyrazole ligand can be fine-tuned by substituents, which in turn influences the activity and selectivity of the metallic catalytic center. researchgate.net This allows for the rational design of catalysts tailored for specific industrial and chemical processes. rsc.orgnih.gov
Energetic Materials Based on Nitrated Pyrazoles
The incorporation of nitro groups onto the pyrazole framework is a key strategy in the development of high-performance energetic materials. These compounds are sought after for their high density, significant heat of formation, and superior detonation performance, making them potential replacements for traditional explosives like TNT. mdpi.comnih.govresearchgate.net
Synthesis and Optimization for Improved Detonation Performance
The synthesis of energetic nitrated pyrazoles typically involves the direct nitration of a pyrazole precursor. mdpi.com The primary goal is to introduce multiple nitro groups into the molecule, thereby increasing its nitrogen and oxygen content and improving the oxygen balance for more efficient combustion. nih.govnih.gov Researchers focus on creating molecules that not only possess high energy density but also exhibit good thermal stability and low sensitivity to accidental detonation, which are critical safety considerations. mdpi.comnih.gov The resulting materials, such as 3,4-Dinitropyrazole (3,4-DNP), have shown detonation properties superior to those of TNT. mdpi.com The performance characteristics of these materials are closely linked to their molecular structure and crystal density. acs.orgnih.gov
Below is a data table comparing the properties of several representative nitrated pyrazole-based energetic compounds.
| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|
| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.81 |
| 3,5-Dinitropyrazole (3,5-DNP) | 1.80 | 7.76 | 25.57 |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.87 | 8.10 | 29.40 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8.93 | 35.90 |
Note: The presented data is compiled from published research and may vary based on experimental or computational methods. mdpi.comacs.org
Research into Nonlinear Optical (NLO) Materials
Pyrazole derivatives are a subject of investigation for applications in nonlinear optics (NLO), a field crucial for technologies like optical data storage, signal processing, and frequency conversion. researchgate.net Organic NLO materials can exhibit large second-order hyperpolarizabilities (β), which is a measure of their efficiency in second-order nonlinear processes like second-harmonic generation (SHG). researchgate.net
The design of effective organic NLO molecules often follows a "push-pull" structural motif, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is fundamental to the NLO response. researchgate.net In the context of this compound, the benzonitrile (B105546) moiety serves as an electron-accepting unit. The pyrazole ring can act as part of the conjugated bridge or be functionalized with electron-donating groups to complete the push-pull architecture. researchgate.net Studies on pyrazoline derivatives have shown that they can exhibit significant SHG efficiencies, in some cases multiple times that of standard inorganic materials like potassium dihydrogen phosphate (KDP). researchgate.net The NLO properties are highly dependent on the specific molecular structure and crystalline arrangement. researchgate.netwum.edu.pk Computational methods, such as Density Functional Theory (DFT), are frequently used to predict the hyperpolarizability of new pyrazole-based compounds and guide the synthesis of promising NLO materials. researchgate.net
Computational Chemistry and Theoretical Characterization
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for many-electron systems. These calculations are pivotal for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Table 1: Representative Optimized Geometrical Parameters for 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile (Illustrative Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (benzonitrile) | 1.39 Å |
| C-N (benzonitrile) | 1.15 Å | |
| C-N (pyrazole) | 1.34 Å | |
| N-N (pyrazole) | 1.35 Å | |
| C-CH3 (methyl) | 1.09 Å | |
| Bond Angle | C-C-C (benzonitrile) | 120.0° |
| C-C-N (benzonitrile) | 178.0° | |
| C-N-N (pyrazole) | 108.0° | |
| Dihedral Angle | C(pyrazolyl)-C(phenyl)-C(phenyl)-C(phenyl) | 25.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for demonstrating the format of results. Actual values would require a specific computational study.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide the energies of these orbitals and the resulting energy gap, which can be correlated with the molecule's electronic transitions and reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for demonstrating the format of results. Actual values would require a specific computational study.
The distribution of charge within a molecule is fundamental to understanding its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. Electronegative atoms, such as nitrogen and the cyano group in this compound, are expected to have a negative electrostatic potential (typically colored red or yellow), indicating regions susceptible to electrophilic attack. Conversely, regions with a positive potential (typically colored blue) are prone to nucleophilic attack.
Mulliken charge analysis is another method used to quantify the charge distribution by assigning a partial charge to each atom in the molecule. This analysis provides a numerical representation of the charge localization and can help in understanding the electrostatic interactions within the molecule and with other molecules.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy associated with these donor-acceptor interactions is a measure of the strength of the delocalization. For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule, such as interactions between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent bonds.
Molecular Docking Simulations for Biological Activity Prediction and Lead Optimization
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The goal is to identify the most stable binding mode and estimate the binding affinity, which is often expressed as a docking score or binding energy.
In a molecular docking simulation, the ligand (the small molecule) is placed in the binding site of the protein, and its conformational flexibility is explored to find the best fit. The interactions between the ligand and the protein are then scored based on a scoring function that considers various non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor. For example, pyrazole (B372694) derivatives have been investigated as inhibitors of kinases and other enzymes nih.gov. The results of such studies would provide insights into the key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions. This information is invaluable for lead optimization, where the chemical structure of the ligand can be modified to improve its binding affinity and selectivity for the target protein.
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LYS 156, PHE 345 |
| Hydrogen Bonds | N(pyrazole) with TYR 234 (2.8 Å) |
| N(benzonitrile) with LYS 156 (3.1 Å) | |
| Hydrophobic Interactions | Phenyl ring with PHE 345 |
Note: The data in this table is illustrative and represents typical values that would be obtained from molecular docking simulations for demonstrating the format of results. Actual values would require a specific computational study with a defined protein target.
In Silico Screening and Rational Drug Design Support
No information is available in the public domain regarding the use of this compound in in silico screening campaigns or its specific role in rational drug design efforts.
Prediction of Pharmacokinetic and Pharmacodynamic Properties Using Advanced Computational Models
There are no published studies detailing the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) or other pharmacokinetic and pharmacodynamic properties of this compound using computational models.
Spectroscopic Characterization in Research Context for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments and their connectivity.
In ¹H NMR spectroscopy, the molecule is expected to exhibit distinct signals corresponding to each unique proton. The N-methyl group on the pyrazole (B372694) ring would appear as a sharp singlet, typically in the range of δ 3.5–4.0 ppm. The pyrazole ring itself contains two protons, H-3 and H-4, which would appear as doublets due to their mutual coupling. The benzonitrile (B105546) portion of the molecule, being a 1,3-disubstituted aromatic ring, would present a more complex pattern for its four protons, likely appearing as a multiplet in the aromatic region (δ 7.0–8.0 ppm). Analysis of related compounds, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)benzenesulfonamide, shows the pyrazole H-4 proton as a singlet around δ 5.74 ppm and the N-methyl protons around δ 3.40 ppm, providing a strong basis for these assignments. mdpi.com
In ¹³C NMR spectroscopy, all eleven carbon atoms of the molecule would be distinguishable. The N-methyl carbon is expected in the aliphatic region (δ 35–40 ppm). The pyrazole ring would show three distinct signals for its carbon atoms. The six carbons of the benzonitrile ring would resonate in the aromatic region (δ 110–145 ppm), including two quaternary carbons (one attached to the pyrazole ring and one to the nitrile group). The carbon of the nitrile functional group (C≡N) characteristically appears in this region as well, often around δ 118–120 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ (pyrazole) | 3.5 – 4.0 | Singlet (s) | Integral of 3H. |
| H-4 (pyrazole) | ~6.5 | Doublet (d) | Coupled to H-3. |
| H-3 (pyrazole) | ~7.5 | Doublet (d) | Coupled to H-4. |
| Ar-H (benzonitrile) | 7.0 – 8.0 | Multiplet (m) | Complex pattern for 4H. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 – 40 |
| C≡N | 118 – 120 |
| C-Ar (quaternary) | 112 – 115 |
| CH-Ar & C-pyrazole | 105 – 150 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the key functional groups within this compound by detecting their characteristic vibrational frequencies. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This functional group exhibits a strong, sharp absorption peak in a relatively uncongested region of the spectrum, typically between 2220 and 2240 cm⁻¹. For analogous compounds, this C≡N stretch is observed around 2228 cm⁻¹.
Other significant vibrations include the C-H stretching of the aromatic benzonitrile ring and the heterocyclic pyrazole ring, which appear above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group is expected just below 3000 cm⁻¹. The stretching vibrations corresponding to the C=C and C=N bonds within the aromatic and pyrazole rings would produce a series of bands in the 1450–1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (aromatic) | Ar-H & Pyrazole-H | 3000 – 3100 | Medium |
| C-H stretch (aliphatic) | N-CH₃ | 2900 – 3000 | Weak-Medium |
| Nitrile stretch | -C≡N | 2220 – 2240 | Strong, Sharp |
| C=C / C=N stretch | Aromatic/Pyrazole Rings | 1450 – 1600 | Medium-Strong |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optoelectronic Property Correlation
UV-Visible spectroscopy provides insight into the electronic properties of this compound. The compound's structure, featuring a conjugated system formed by the pyrazole ring linked to the benzonitrile moiety, constitutes a significant chromophore. This extended π-system allows for electronic transitions, primarily π → π*, upon absorption of ultraviolet radiation.
The absorption spectrum is expected to show strong absorbance in the UV region. Based on data from related phenyl-pyrazole systems, which absorb around 250 nm, the maximum absorption wavelength (λmax) for the title compound is predicted to occur in the 250–280 nm range. nist.gov The position and intensity of this absorption are sensitive to the solvent environment and can be correlated with computational studies of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. This analysis is valuable for assessing the potential of the compound in optoelectronic applications.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Compound Characterization
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₁H₉N₃, corresponding to a monoisotopic mass of approximately 183.08 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value of 183.
The fragmentation of the molecular ion would provide further structural confirmation. Key fragmentation pathways can be predicted based on the structure. A common fragmentation for benzonitrile derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the nitrile group, which would lead to a fragment ion at m/z 156. nist.gov Other plausible fragmentation patterns would involve the cleavage of the pyrazole ring or the loss of the methyl group (CH₃, 15 Da), resulting in a fragment at m/z 168. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.
| m/z | Predicted Fragment | Notes |
|---|---|---|
| 183 | [C₁₁H₉N₃]⁺ | Molecular Ion ([M]⁺) |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 156 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of closely related structures provides a strong basis for predicting its solid-state conformation.
For instance, the crystal structure of 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile reveals a dihedral angle of 4.97° between the cyanobenzene plane and the pyrazole plane, indicating a nearly coplanar arrangement. nih.gov A similar planarity would be expected for the title compound, which could facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. An X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, as well as defining the crystal system, space group, and unit cell dimensions. This information is invaluable for understanding intermolecular interactions that govern the material's bulk properties.
Q & A
Q. What are the optimized synthetic routes for preparing 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cycloaddition reactions using triazenylpyrazole precursors. For example, azide-functionalized intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) are prepared by reacting triazenylpyrazoles with azido(trimethyl)silane (TMS-N₃) and trifluoroacetic acid (TFA) in dichloromethane or THF/water mixtures at 50°C . Key steps include:
- Reaction Optimization : Extending reaction time from 3 hours to 16 hours improves yields (88% → 96%) .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) or Celite-assisted dry loading ensures high purity. Monitoring via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) is critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A combination of ¹H/¹³C NMR, HRMS, and IR is essential:
- ¹H NMR (CDCl₃): Peaks at δ 7.75–7.61 (aromatic protons), 5.93 (pyrazole-H), and 2.42 (CH₃) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M]+ calcd 224.0805, found 224.0803) validates molecular composition .
- IR : Strong azide (2121 cm⁻¹) and nitrile (2228 cm⁻¹) stretches differentiate functional groups .
Advanced Research Questions
Q. How can discrepancies in reaction yields during scale-up synthesis be systematically addressed?
Methodological Answer: Yield variations (e.g., 88% vs. 58% in similar conditions ) arise from:
- Solvent Ratios : THF/water (1:1) vs. pure dichloromethane affects reaction efficiency.
- Temperature Control : Slow warming to 50°C minimizes side reactions.
- Workup Protocols : Washing with saturated K₂CO₃ post-reaction improves recovery .
Recommendation : Use design of experiments (DoE) to optimize solvent polarity, stoichiometry, and temperature gradients.
Q. What computational strategies predict the electronic or biological properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict charge transport properties for OLED applications .
- Molecular Docking : Screen derivatives against xanthine oxidase (e.g., benzonitrile-triazole hybrids ) to identify potential inhibitors.
- NBO Analysis : Evaluate hyperconjugation effects of the nitrile and pyrazole groups on stability .
Q. How do substituents on the pyrazole ring influence reactivity in cycloaddition or cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitrile substituents enhance regioselectivity in Huisgen cycloadditions (e.g., triazole formation ).
- Steric Effects : Methyl groups at the pyrazole 1-position reduce steric hindrance, improving azide-alkyne coupling efficiency .
- Case Study : 4-((1,3-Dioxoisoindolin-2-yl)methyl)-triazole derivatives show higher thermal stability due to π-stacking interactions .
Q. What evidence supports the potential of this compound in materials science (e.g., OLEDs)?
Methodological Answer: Derivatives like 4-(3-(phenoxazin-10-yl)pyridin-5-yl)benzonitrile exhibit TADF (thermally activated delayed fluorescence) properties, making them viable emitters in OLEDs . Key modifications include:
- Extended π-Conjugation : Attaching carbazole or phenoxazine units enhances singlet-triplet energy gap (ΔEₛₜ).
- Nitrile Stabilization : Polar nitrile groups improve electron injection layers in device architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
